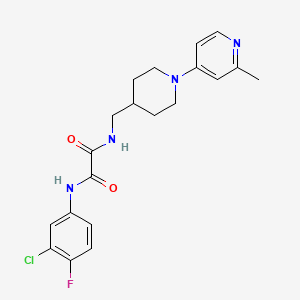![molecular formula C30H25NO4S B2553771 {4-[4-(benzyloxy)phényl]-1,1-dioxydo-4H-1,4-benzothiazin-2-yl}(2,4-diméthylphényl)méthanone CAS No. 1114852-56-0](/img/structure/B2553771.png)
{4-[4-(benzyloxy)phényl]-1,1-dioxydo-4H-1,4-benzothiazin-2-yl}(2,4-diméthylphényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines benzothiazine and phenyl groups, making it an interesting subject for research in synthetic chemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
This compound has been explored in various scientific domains due to its unique structure and reactivity:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone typically involves a multi-step process. One common approach starts with the preparation of the benzothiazine core, followed by the introduction of the benzyloxy and phenyl groups through selective reactions. Key steps may include:
Formation of benzothiazine core: This can be achieved by cyclization reactions involving o-aminothiophenol derivatives and appropriate electrophiles.
Benzyloxy group introduction: Typically done via nucleophilic substitution reactions.
Final coupling: Using methods like Suzuki coupling to attach the dimethylphenyl group.
Industrial production methods: Scaling up the synthesis for industrial production requires optimization of each step to improve yields and reduce costs. Techniques such as flow chemistry and automated synthesis platforms are often employed to streamline the process.
Analyse Des Réactions Chimiques
Types of reactions: {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: Where the benzothiazine ring can be oxidized under specific conditions.
Reduction: Leading to the conversion of the sulfone group to sulfide.
Substitution: Both electrophilic and nucleophilic substitutions on the aromatic rings.
Common reagents and conditions:
Oxidation reagents: KMnO₄, H₂O₂
Reduction reagents: LiAlH₄, NaBH₄
Substitution reagents: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major products: The products of these reactions depend on the conditions and reagents used. For instance, oxidation typically yields sulfoxides or sulfones, while reduction can produce sulfides.
Mécanisme D'action
The exact mechanism of action of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone depends on its application:
Biological activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.
Chemical reactivity: The compound's reactivity is often driven by the functional groups present, influencing its behavior in various chemical reactions.
Comparaison Avec Des Composés Similaires
Comparison with other similar compounds helps highlight the uniqueness of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone:
Benzothiazine derivatives: Share a common core but differ in substituents, affecting their chemical and biological properties.
Phenyl methanones: The presence of different substituents on the phenyl ring alters their reactivity and applications.
List of similar compounds:
{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2-methylphenyl)methanone
{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(3,4-dimethylphenyl)methanone
This detailed overview should provide a solid foundation for understanding the compound and its various facets. Fascinating, right?
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4S/c1-21-12-17-26(22(2)18-21)30(32)29-19-31(27-10-6-7-11-28(27)36(29,33)34)24-13-15-25(16-14-24)35-20-23-8-4-3-5-9-23/h3-19H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBZDITSLLEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2553698.png)



![N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2553703.png)
![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one](/img/structure/B2553704.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)

